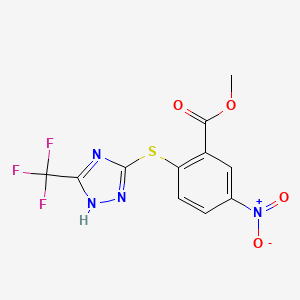
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a methylsulfinyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine typically involves the oxidation of 4-chloro-2-(methylthio)pyrimidine. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form 4-chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-5-(methylsulfonyl)pyrimidine.
Reduction: 4-Chloro-2-methyl-5-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-2-methyl-5-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group
Uniqueness
4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C6H7ClN2OS |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3 |
Clave InChI |
ATLHBLAFOCLWSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)Cl)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


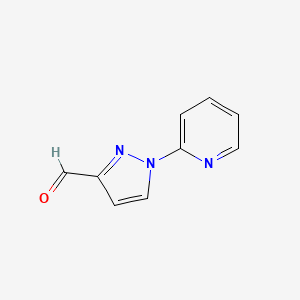

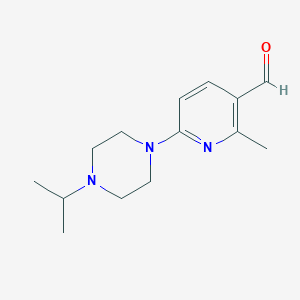

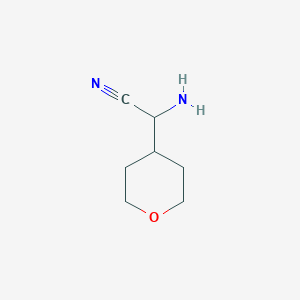

![6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
![3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15058727.png)

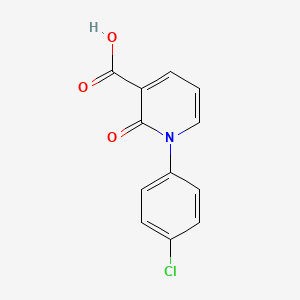

![2-Cyclohexyl-2-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B15058768.png)

